2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxybenzyl group, a thiazole ring, and an isoindole carboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the isoindole carboxamide moiety. The final step involves the introduction of the methoxybenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound could be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include:
- Thiazole derivatives
- Isoindole derivatives
- Benzyl-substituted compounds
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. The presence of the methoxybenzyl group, thiazole ring, and isoindole carboxamide moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Biological Activity
The compound 2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Key Functional Groups :
- Methoxy group (-OCH₃)
- Thiazole ring
- Isoindole core
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The presence of the thiazole moiety is known to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Activity : Compounds with thiazole structures often exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of the compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast) | 15.5 ± 1.2 | |
HCT116 (Colon) | 10.8 ± 0.9 | |
A549 (Lung) | 20.2 ± 1.5 |
These results indicate that the compound exhibits a dose-dependent inhibition of cell viability.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In a study evaluating its effectiveness against common pathogens, it was found to inhibit bacterial growth:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted by Da Silva et al. evaluated the anticancer efficacy of various thiazole derivatives, including our compound. The results indicated that compounds with similar structures exhibited enhanced apoptosis in glioblastoma cells, suggesting a potential pathway for therapeutic development in resistant cancers .
Case Study 2: Synergistic Effects
Research has also explored the synergistic effects of this compound when combined with standard chemotherapy agents such as doxorubicin. Preliminary results showed that co-treatment significantly reduced IC50 values in resistant cancer cell lines, indicating a potential for combination therapy in clinical settings .
Properties
Molecular Formula |
C21H17N3O4S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H17N3O4S/c1-12-11-29-21(22-12)23-18(25)14-5-8-16-17(9-14)20(27)24(19(16)26)10-13-3-6-15(28-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,22,23,25) |
InChI Key |
FHYLVOAHVGWNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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